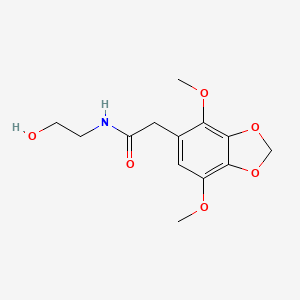![molecular formula C26H21ClN4O2S B11470992 5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11470992.png)
5-chloro-6-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, an imidazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acyl chlorides, thiols, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound could be used to study the interactions of benzodiazole and imidazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs .
Medicine
Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and imidazole rings may allow it to bind to these targets with high affinity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzodiazole share a similar core structure but lack the imidazole ring.
Imidazole Derivatives: Compounds like 4,5-diphenylimidazole share the imidazole ring but lack the benzodiazole core
Uniqueness
What sets 5-CHLORO-6-{2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its combination of both benzodiazole and imidazole rings, along with the specific functional groups attached. This unique structure may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H21ClN4O2S |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-chloro-6-[2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C26H21ClN4O2S/c1-30-20-13-18(19(27)14-21(20)31(2)26(30)33)22(32)15-34-25-28-23(16-9-5-3-6-10-16)24(29-25)17-11-7-4-8-12-17/h3-14H,15H2,1-2H3,(H,28,29) |
InChI Key |
NZBBRERHIYEINK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(3,4-dimethoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11470911.png)
![7-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470915.png)
![3-(4-Chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11470916.png)

![6-chloro-4-methyl-11-(2-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one](/img/structure/B11470941.png)

![4-(4-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470961.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470969.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470972.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11470973.png)
![3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11470975.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11470976.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide](/img/structure/B11470982.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)cyclohexanecarboxamide](/img/structure/B11470986.png)
